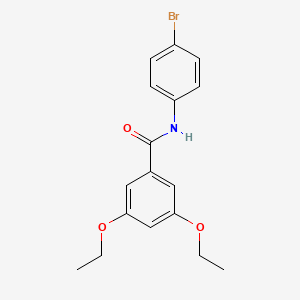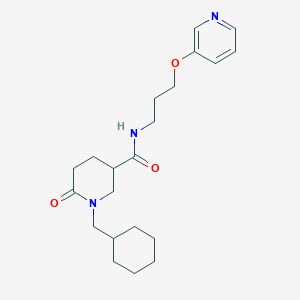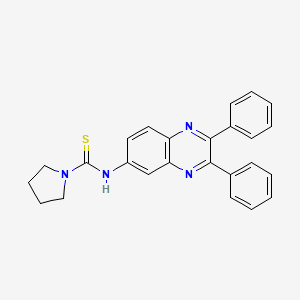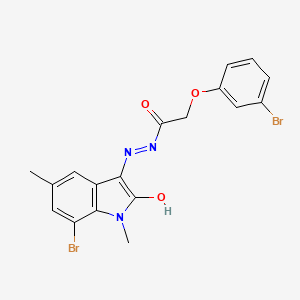![molecular formula C22H23FN2O B6053491 1-(2-Fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B6053491.png)
1-(2-Fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a 2-methoxynaphthalen-1-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Substitution with 2-Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group using nucleophilic aromatic substitution reactions.
Attachment of 2-Methoxynaphthalen-1-ylmethyl Group: The final step involves the attachment of the 2-methoxynaphthalen-1-ylmethyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the fluorophenyl group.
Substitution: Substituted derivatives at the fluorophenyl group.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluorophenyl)piperazine: A simpler analog with only the fluorophenyl group.
4-[(2-Methoxynaphthalen-1-yl)methyl]piperazine: Another analog with only the methoxynaphthalenyl group.
Uniqueness
1-(2-Fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine is unique due to the presence of both the fluorophenyl and methoxynaphthalenyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its simpler analogs.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O/c1-26-22-11-10-17-6-2-3-7-18(17)19(22)16-24-12-14-25(15-13-24)21-9-5-4-8-20(21)23/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCIHNASQLBYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-benzyl-3-oxopiperazin-2-yl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B6053408.png)


![1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol](/img/structure/B6053427.png)

![N-allyl-6-oxo-N-2-propyn-1-yl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6053456.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6053472.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(1-methyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6053493.png)
![N-(3,4-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B6053496.png)
![(2Z)-5-benzyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6053502.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(oxolan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B6053507.png)

